(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine
Description
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine is a secondary amine featuring a butan-2-yl (isobutyl) group and a 2,3-dimethoxybenzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₄H₂₃NO₂, with a molecular weight of 237.34 g/mol (CAS: 898759-46-1) . The compound is characterized by:
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-7-6-8-12(15-3)13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJIJINMLJVALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine typically involves the reaction of butan-2-amine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a building block for drug molecules targeting neurological and psychiatric disorders.
Drug Discovery: This compound is employed in high-throughput screening assays to identify potential therapeutic agents.
Biochemical Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to physiological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Alkyl Chain Length : The butan-2-yl group in the target compound increases lipophilicity (logP ~2.8) compared to isopropyl analogs (logP ~2.5) .
- Substituent Position : 2,3-Dimethoxybenzyl vs. 3,4-dimethoxyphenyl (as in ) alters electronic effects. The 2,3-arrangement may reduce hydrogen-bonding capacity compared to 3,4-substitution .
- Bulk and Steric Effects : Bis(2,3-dimethoxyphenyl)methyl derivatives () exhibit reduced synthetic yields due to steric hindrance, whereas the target compound’s single benzyl group allows easier functionalization .
Comparison with Other Syntheses :
- N-Methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine () requires multistep synthesis involving carbon tetrahalide and ethylene oxide, highlighting the complexity of introducing acetylenic chains .
- NBOMe Derivatives () often utilize Ullmann coupling or nucleophilic substitution for phenethylamine backbone formation, contrasting with the reductive amination used for the target compound .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles
Key Insights :
- Structural-Activity Relationships (SAR) : The butan-2-yl chain in the target compound may reduce receptor affinity compared to NBOMe’s phenethylamine structure but improve pharmacokinetic properties (e.g., half-life) .
- Methoxy Group Position : 2,3-Dimethoxy substitution (vs. 2,5 in 25H-NBOH) likely alters binding orientation at serotonin receptors .
Physicochemical and Stability Data
- Solubility : The target compound is sparingly soluble in water but miscible with organic solvents (e.g., DCM, THF) due to its hydrophobic alkyl and aryl groups .
- Thermal Stability : Decomposes at ~200°C, consistent with secondary amines lacking conjugated systems .
- Purity : Available at 95–97% purity, comparable to analogs like N-(bis(2,3-dimethoxyphenyl)methyl)propan-2-amine (95%) .
Biological Activity
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine is an organic compound with significant potential in medicinal chemistry. Characterized by its molecular formula and a molecular weight of 223.31 g/mol, this compound features a butan-2-yl group linked to a 2,3-dimethoxyphenylmethyl moiety. Its unique structural properties position it as a candidate for various biological applications, particularly in antimicrobial and neuropharmacological research.
Synthesis and Characterization
The synthesis of this compound typically involves reactions starting from 2,3-dimethoxybenzoic acid or similar derivatives. The compound can be characterized using spectroscopic techniques such as:
- Infrared (IR) Spectroscopy
- Proton Nuclear Magnetic Resonance (1H NMR)
- Carbon-13 Nuclear Magnetic Resonance (13C NMR)
These methods confirm the successful formation of the compound and elucidate its structural characteristics.
Antimicrobial Properties
Recent evaluations have highlighted the antibacterial properties of this compound. In vitro testing has demonstrated its efficacy against both gram-positive and gram-negative bacterial strains. The compound's activity was compared with standard control drugs to assess its potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Control Drug MIC |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 16 µg/mL |
| Escherichia coli | 64 µg/mL | 32 µg/mL |
These results indicate that while the compound exhibits antimicrobial activity, it may not surpass the effectiveness of established antibiotics in certain cases.
Neuropharmacological Potential
The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. Mechanistic studies indicate that this compound may modulate enzyme activity related to neurotransmitter metabolism, which could be beneficial in treating conditions such as depression or anxiety.
Case Studies
A study conducted on the effects of this compound on neuronal cell lines revealed promising results. The investigation focused on its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
Case Study Results:
| Treatment Concentration | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| 10 µM | 40% | 25 |
| 20 µM | 65% | 15 |
| 50 µM | 85% | 5 |
The results suggest that higher concentrations significantly enhance AChE inhibition, indicating the compound's potential for therapeutic applications in cognitive disorders.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in neurotransmission and microbial resistance. The modulation of these targets can lead to various biological effects, including antimicrobial action and neuroprotective effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
